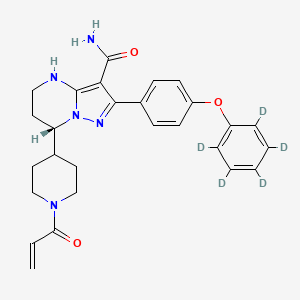

Zanubrutinib D5

Description

Contextualizing Zanubrutinib (B611923) as a Bruton's Tyrosine Kinase (BTK) Inhibitor in Preclinical Investigations

Zanubrutinib is a potent and highly selective second-generation BTK inhibitor. nih.govnih.gov BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of both normal and malignant B-cells. nih.govdrugbank.compatsnap.com In many B-cell cancers, this pathway is constitutively active, driving tumor growth. sci-hub.se Zanubrutinib functions by forming an irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme, thereby permanently disabling its activity. nih.govdrugbank.compatsnap.com

The preclinical development of Zanubrutinib was guided by a strategy to create a molecule with high specificity for BTK and minimal off-target activity, particularly against other kinases like TEC and EGFR family kinases. tandfonline.combeonemedaffairs.com This enhanced selectivity was predicted to lead to fewer side effects compared to the first-generation inhibitor, ibrutinib. beonemedaffairs.comaacrjournals.org Preclinical studies confirmed that Zanubrutinib had greater selectivity and favorable pharmacokinetic properties, including excellent bioavailability, which supported its advancement into clinical trials. nih.govtandfonline.comaacrjournals.org These investigations demonstrated that Zanubrutinib effectively inhibited the proliferation of malignant B-cells and reduced tumor growth in animal models. nih.gov

Role of Zanubrutinib D5 as a Stable Isotope-Labeled Internal Standard in Bioanalytical Science

This compound is the deuterium-labeled analog of Zanubrutinib, where five hydrogen atoms on the phenoxy ring have been replaced with deuterium (B1214612). synzeal.com Its principal and critical role in research is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Zanubrutinib in biological samples, such as plasma. synzeal.com This application is predominantly within the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to all samples (calibration standards, quality controls, and unknown study samples) before processing. ich.org The purpose of the IS is to correct for variability that can occur at multiple stages of the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer. waters.comscispace.com

A SIL-IS like this compound is considered the "gold standard" for LC-MS/MS assays. kcasbio.com Because its chemical and physical properties are virtually identical to the analyte (Zanubrutinib), it behaves in the same way during sample preparation and chromatographic separation. Any loss of analyte during extraction will be matched by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal due to matrix components will affect both the analyte and the SIL-IS equally. waters.com Since the mass spectrometer can differentiate between the mass of Zanubrutinib and the slightly heavier this compound, the ratio of their signals can be used for precise calculation of the analyte's concentration, effectively canceling out most sources of analytical error. nih.gov The use of a SIL-IS is highly recommended by regulatory agencies to ensure the reliability and accuracy of bioanalytical data. kcasbio.comtandfonline.com

Compound Information Tables

Table 1: Physicochemical Properties of Zanubrutinib and this compound

| Property | Zanubrutinib | This compound |

| Chemical Name | (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-(phenoxy-d5)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

| Molecular Formula | C₂₇H₂₉N₅O₃ | C₂₇H₂₄D₅N₅O₃ |

| Molecular Weight | 471.55 g/mol | 476.58 g/mol |

| Primary Use | Active Pharmaceutical Ingredient (BTK Inhibitor) | Stable Isotope-Labeled Internal Standard |

Data sourced from publicly available chemical information. synzeal.com

Table 2: Example Mass Spectrometry Parameters for Zanubrutinib Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard Used |

| Zanubrutinib | 472.2 | 455.2 | Ibrutinib-d5 |

| Zanubrutinib | 472.2 | 289.96 | Pirtobrutinib |

| Zanubrutinib | 472.5 | 455.5 | Ibrutinib-d4 |

This table provides examples of mass transitions used in published LC-MS/MS methods for quantifying Zanubrutinib. The specific internal standard can vary based on the method developed. The precursor ion represents the mass-to-charge ratio of the intact molecule, while the product ion is a characteristic fragment used for detection.

Structure

3D Structure

Properties

Molecular Formula |

C27H29N5O3 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(7S)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1/i3D,4D,5D,6D,7D |

InChI Key |

RNOAOAWBMHREKO-LRUCMAMWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for Zanubrutinib D5

Chemical Synthesis Pathways of Zanubrutinib (B611923) Precursors

The synthesis of Zanubrutinib relies on the construction of a core tetrahydropyrazolo[1,5-a]pyrimidine scaffold. Several synthetic routes have been developed, focusing on the efficient assembly of key precursors.

One established pathway involves the initial formation of the pyrazole-pyrimidine central ring. google.com This process often starts with the reaction of 5-amino-1H-pyrazole-4-carbonitrile, which can be brominated to form 5-amino-3-bromo-1H-pyrazole-4-carbonitrile. google.com This intermediate is then reacted with a protected piperidine (B6355638) derivative to construct the fused heterocyclic system. google.com

Alternative strategies have identified different key intermediates. For instance, computer-assisted synthesis planning has highlighted routes starting from feedstocks like 4-aminopyridine (B3432731) (4PA) and benzoyl peroxide (BPA). chemrxiv.org These pathways proceed through key intermediates such as aminopyrazole carbonitrile (APPCN) and a piperidine derivative (TBPPC), whose reaction forms the main pyrazolo-pyrimidine-piperidine (PPP) scaffold of Zanubrutinib. chemrxiv.org The final step in many syntheses is the coupling of the 4-phenoxyphenyl group to the pyrazole (B372694) ring, often accomplished via a Suzuki reaction using a corresponding boronic acid. google.com

Below is an interactive table summarizing key precursors and intermediates mentioned in various synthetic routes.

| Compound Name | Abbreviation | Role in Synthesis |

| 5-amino-3-bromo-1H-pyrazole-4-carbonitrile | - | Starting material for pyrazole-pyrimidine ring formation google.com |

| (7R,S)-2-bromo-3-cyano-7-(N-Boc-piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | - | Key intermediate containing the core scaffold google.com |

| Aminopyrazole carbonitrile | APPCN | Key intermediate in CASP-identified routes chemrxiv.org |

| Piperidine derivative | TBPPC | Coupling partner for APPCN to form the main scaffold chemrxiv.org |

| 4-phenoxyphenyl boronic acid | - | Reagent for introducing the phenoxyphenyl moiety via Suzuki coupling google.com |

Stereoselective Synthesis Approaches for Zanubrutinib Enantiomers

Zanubrutinib is a chiral molecule, with the (S)-enantiomer being the active pharmaceutical ingredient. Therefore, achieving high enantiomeric purity is a crucial goal of the synthesis.

A primary method for obtaining the desired enantiomer is chiral resolution . In this approach, a racemic mixture of a key intermediate, such as (7R,S)-2-bromo-3-cyano-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, is treated with a chiral resolving agent. L-dibenzoyl tartaric acid (L-DBTA) has been effectively used to selectively precipitate the desired (S)-enantiomer as a tartrate salt, which can then be carried forward to the final product. google.com An innovative process introduces the phenoxy-phenyl group in the final step via a Suzuki reaction. google.com This strategy allows for a single, highly efficient chiral resolution step, yielding Zanubrutinib with an enantiomeric excess of 99.85% or higher, a significant improvement over earlier methods that required multiple, yield-reducing purification steps. google.com

An alternative to resolution is asymmetric synthesis . Data-driven synthesis planning tools have explored catalytic asymmetric hydrogenation as a potential method. chemrxiv.org This approach aims to create the chiral center with the correct stereochemistry from the outset, using a chiral catalyst to guide the reaction, potentially achieving a high enantiomeric excess (up to 98% ee has been reported for similar transformations). chemrxiv.org

Deuteration Techniques for Specific Isotopic Labeling of Zanubrutinib Analogs

The incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, is a strategy used to alter and potentially improve the pharmacokinetic and metabolic profiles of a compound. The replacement of hydrogen with the heavier isotope deuterium can slow down metabolic pathways that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect.

Site-Specific Deuterium Incorporation (e.g., Phenoxy-d5 Modification)

The synthesis of Zanubrutinib D5, where the five hydrogen atoms on the terminal phenoxy ring are replaced with deuterium, requires a site-specific labeling strategy. This is achieved not by direct exchange on the final Zanubrutinib molecule, but by using a deuterated building block during the synthesis.

The key step is the Suzuki coupling that attaches the phenoxyphenyl group. google.com To create the phenoxy-d5 analog, a deuterated version of the coupling partner, phenyl-d5-boronic acid , is required. The synthesis of this crucial deuterated precursor can be accomplished through several methods. One common approach involves the reaction of deuterated bromobenzene (B47551) with a lithium reagent at low temperatures, followed by quenching with a boronic acid ester to yield the desired phenyl-d5-boronic acid. guidechem.com Another route starts with penta-deuterofluorobenzene, which is treated with tert-butyl lithium and then trimethyl borate. guidechem.com This deuterated boronic acid is then used in the final Suzuki coupling step with the chiral pyrazolo-pyrimidine core to produce (S)-Zanubrutinib-d5.

Methodological Considerations for Deuterium Exchange Reactions

While the synthesis of this compound relies on a deuterated building block, understanding deuterium exchange reactions is fundamental in the broader context of isotopic labeling. These reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O) or D₂ gas. wikipedia.orgmarquette.edu

Several factors must be carefully controlled to ensure efficient and selective exchange:

Catalysts : The exchange of non-labile C-H bonds often requires a catalyst. Transition metals such as platinum, ruthenium, and palladium are commonly used to facilitate the reaction. wikipedia.orgacs.org The choice of metal and its supporting ligands can influence the selectivity and position of the deuterium incorporation. acs.org

pH : The rate of hydrogen-deuterium exchange is highly dependent on pH. For many compounds, the exchange rate is at a minimum around pH 2.6. wikipedia.org Adjusting the pH away from this minimum can dramatically increase the reaction rate.

Temperature : Higher temperatures can facilitate the exchange of less accessible or non-activated hydrogen atoms. wikipedia.org

Back-Exchange : A significant challenge in deuterium labeling is "back-exchange," where the newly incorporated deuterium is swapped back for a proton from the solvent or other sources. wikipedia.org This is particularly a concern in analytical methods but must also be managed in synthetic preparations by controlling reaction conditions and workup procedures.

Application of Data-Driven Automatic Synthesis Planning for Deuterated Compounds

The synthesis of complex molecules like Zanubrutinib and its deuterated analogs is increasingly being aided by advanced computational tools. chemrxiv.org Computer-Assisted Synthesis Planning (CASP) leverages data science, machine learning, and extensive reaction databases to design and optimize synthetic routes. researchgate.netchemrxiv.org

These data-driven platforms can revolutionize the development of deuterated compounds in several ways:

Route Identification : AI algorithms can analyze millions of reaction records to propose novel and efficient synthetic pathways that may not be obvious to a human chemist. A case study on S-Zanubrutinib demonstrated that a CASP system could identify key intermediates and feedstocks, leading to a fundamental understanding of its synthesis. chemrxiv.org

Optimization : By setting specific criteria, such as cost, safety, or environmental impact ("greenness"), these tools can suggest routes that are shorter and more efficient than previously patented methods. chemrxiv.orgchemrxiv.org

Specialized Reactions : CASP tools can be specifically instructed to search for certain types of reactions, such as stereoselective or deuteration-specific transformations. For Zanubrutinib, a "chiral search" function was used to identify potential asymmetric hydrogenation reactions to establish the correct stereochemistry. chemrxiv.org A similar approach could be used to find optimal methods for incorporating deuterated building blocks.

Automation Synergy : The output from synthesis planning software can be integrated with robotic platforms for automated synthesis. synthiaonline.com This combination allows for rapid, high-throughput experimentation to test and validate the computer-designed routes, accelerating the entire discovery and development process for new molecules, including isotopically labeled ones.

Advanced Analytical Method Development and Validation for Zanubrutinib and Its Deuterated Analog

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantification

LC-MS/MS has become the gold standard for the quantitative analysis of drugs like Zanubrutinib (B611923) in complex biological samples due to its high selectivity, sensitivity, and speed. nih.govnih.gov A validated LC-MS/MS method ensures reliable data for pharmacokinetic and other clinical studies. The development of such a method involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation Techniques for BTK Inhibitors

Effective chromatographic separation is crucial to isolate the analyte of interest from endogenous matrix components and other potential interferences. For BTK inhibitors such as Zanubrutinib, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. nih.govdntb.gov.ua

The choice of the stationary phase is a critical factor in achieving optimal separation. For the analysis of Zanubrutinib and other BTK inhibitors, C18 (octadecylsilyl) columns are frequently utilized. nih.govdntb.gov.uaresearchgate.netnih.gov These columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, providing a non-polar stationary phase that is effective for retaining and separating moderately polar to non-polar compounds like Zanubrutinib.

The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area. Smaller particle sizes (e.g., sub-2 µm in UHPLC) can lead to higher efficiency and resolution, allowing for faster analysis times. nih.gov End-capped C18 columns are often preferred to minimize the interaction of basic compounds, like Zanubrutinib, with residual silanol (B1196071) groups on the silica surface, which can cause peak tailing and poor peak shape. nih.gov For instance, studies have shown good chromatographic performance for Zanubrutinib using columns such as the ACQUITY UPLC HSS T3 and XBridge C18. nih.govnih.govresearchgate.net

Table 1: Representative Stationary Phase Parameters for Zanubrutinib Analysis

| Parameter | Typical Value/Type | Rationale |

| Column Chemistry | C18 (Octadecylsilyl) | Effective retention and separation of moderately polar to non-polar compounds. nih.govdntb.gov.ua |

| Particle Size | 1.7 µm - 5 µm | Smaller particles offer higher efficiency and resolution. nih.govdntb.gov.ua |

| Column Dimensions | 2.1 mm x 50 mm, 4.6 mm x 150 mm | Dimensions are chosen based on the required flow rate and analytical run time. dntb.gov.uaresearchgate.net |

| End-capping | Yes | Minimizes peak tailing for basic compounds by shielding residual silanols. nih.gov |

The mobile phase composition plays a pivotal role in controlling the retention and elution of Zanubrutinib and its internal standard. A typical mobile phase for the reversed-phase separation of these compounds consists of an aqueous component and an organic solvent.

The organic solvent is usually acetonitrile (B52724) or methanol, with acetonitrile often being favored for its lower viscosity and UV transparency. nih.govresearchgate.net The aqueous phase is commonly modified with additives to improve peak shape and ionization efficiency in the mass spectrometer. Formic acid (e.g., 0.1%) or ammonium (B1175870) formate (B1220265) are frequently added to the aqueous phase to control the pH and enhance the formation of protonated molecules ([M+H]+) in the ionization source. nih.govnih.gov

Gradient elution is a common strategy where the proportion of the organic solvent in the mobile phase is increased over the course of the analytical run. researchgate.netnih.gov This allows for the efficient elution of compounds with a range of polarities, shortens the analysis time, and improves peak shapes. A typical gradient might start with a lower percentage of organic solvent to retain the analytes on the column and then ramp up to a higher percentage to elute them.

Table 2: Example of a Gradient Elution Program for Zanubrutinib

| Time (minutes) | % Aqueous (e.g., 0.1% Formic Acid in Water) | % Organic (e.g., Acetonitrile) |

| 0.0 - 0.5 | 85 | 15 |

| 0.5 - 2.5 | 85 -> 20 | 15 -> 80 |

| 2.5 - 3.5 | 20 | 80 |

| 3.5 - 3.6 | 20 -> 85 | 80 -> 15 |

| 3.6 - 5.0 | 85 | 15 |

This table represents a hypothetical gradient program and the actual conditions would need to be optimized for the specific application.

Mass Spectrometric Detection Parameters

Mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. The optimization of mass spectrometric parameters is essential to achieve the desired levels of detection and quantification.

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of Zanubrutinib and other small molecule drugs. nih.govresearchgate.net ESI is a soft ionization technique that generates intact molecular ions from the liquid phase, which is ideal for quantitative analysis. For Zanubrutinib, which contains basic nitrogen atoms, positive ion mode ESI is typically employed, leading to the formation of the protonated molecule [M+H]+. nih.gov

Optimization of the ESI source parameters is crucial for maximizing the signal intensity and stability. These parameters include the electrospray voltage, nebulizer gas pressure, drying gas flow rate, and source temperature. The optimal values for these parameters are determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and systematically varying each parameter to find the combination that yields the highest and most stable signal. For example, a study might utilize a source temperature of 500°C and an ion spray voltage of 5000 V. researchgate.net

For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the [M+H]+ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and significantly reduces background noise.

The selection of the MRM transitions for Zanubrutinib and Zanubrutinib D5 is a critical step. For Zanubrutinib (approximate molecular weight of 471.5 g/mol ), a common MRM transition is m/z 472.2 → 455.2. nih.gov

For the deuterated internal standard, this compound, the molecular weight is increased by approximately 5 Da due to the replacement of five hydrogen atoms with deuterium (B1214612). Therefore, the precursor ion for this compound would be expected at approximately m/z 477.2. The product ion would likely correspond to a fragment that retains the deuterium labels. The specific MRM transition for this compound must be determined experimentally by infusing a solution of the standard and identifying the most intense and stable fragment ion. The use of a stable isotope-labeled internal standard like this compound is highly advantageous as it co-elutes with the analyte and experiences similar ionization and matrix effects, leading to more accurate and precise quantification.

The optimization of MRM parameters also includes the collision energy (CE) and declustering potential (DP). These parameters are adjusted to maximize the intensity of the product ion for each specific transition.

Table 3: Representative MRM Transitions and Parameters for Zanubrutinib

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Zanubrutinib | 472.2 | 455.2 | Optimized Value | Optimized Value |

| This compound | ~477.2 | To be determined experimentally | Optimized Value | Optimized Value |

Note: The collision energy and declustering potential are instrument-dependent and must be optimized for each specific LC-MS/MS system.

Sample Preparation Strategies for Biological Matrices in Research

Extracting zanubrutinib from complex biological matrices like plasma requires meticulous sample preparation to remove interfering substances and ensure accurate quantification.

Protein precipitation is a widely used, straightforward, and effective method for extracting zanubrutinib and its deuterated internal standard from plasma samples. nih.govnih.gov This technique involves adding a precipitating agent, typically an organic solvent, to the biological sample to denature and precipitate proteins, which can then be separated by centrifugation.

Acetonitrile is a commonly employed and highly effective solvent for this purpose. nih.govnih.govnih.gov Research has demonstrated that an acetonitrile-based protein precipitation method is highly suitable for zanubrutinib, yielding high recovery rates. nih.gov For instance, a plasma-to-acetonitrile volume ratio of one to four has been shown to ensure the complete precipitation of proteins, effectively releasing the analyte and its internal standard into the supernatant for subsequent analysis. nih.gov Following precipitation and centrifugation, the resulting supernatant, containing the analyte, can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent. This step serves to concentrate the analyte, thereby enhancing the sensitivity of the assay. nih.gov The simplicity and efficiency of protein precipitation make it a preferred method in high-throughput bioanalytical workflows. nih.govnih.gov

The co-eluting endogenous components from a biological matrix can interfere with the ionization of the target analyte and its internal standard in the mass spectrometer source, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, potentially compromising the accuracy and reproducibility of the analytical method. Therefore, the evaluation of matrix effects is a critical component of method validation for bioanalytical applications.

The use of a stable isotope-labeled internal standard, such as zanubrutinib-d5, is the most effective strategy to compensate for matrix effects. medchemexpress.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data processing. medchemexpress.com

Studies have quantitatively assessed the matrix effect for zanubrutinib analysis. In one validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the matrix effect was found to be insignificant. nih.gov Another study reported matrix effect values for zanubrutinib ranging from 98.70% to 101.06%, indicating negligible impact from matrix components. nih.gov A different method showed the matrix effect for zanubrutinib varied from 89.3% to 111.0%, which is within the acceptable range for bioanalytical methods. nih.govresearchgate.net

| Study Reference | Matrix Effect Finding |

| Study 1 nih.gov | No significant matrix effects observed. |

| Study 2 nih.gov | 98.70% - 101.06% |

| Study 3 nih.govresearchgate.net | 89.3% - 111.0% |

Rigorous Method Validation Criteria for Bioanalytical Applications

For a bioanalytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA). nih.gov This process involves assessing several key parameters to ensure the method is accurate, precise, and specific.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.gov Specificity ensures that the detected signal corresponds only to the analyte of interest.

In LC-MS/MS methods, selectivity is typically evaluated by analyzing blank biological matrix samples from multiple sources (e.g., six different lots of plasma) to check for any interfering peaks at the retention time of the analyte and its internal standard. nih.gov The use of a deuterated internal standard like zanubrutinib-d5 is instrumental in confirming specificity. medchemexpress.com By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both zanubrutinib and zanubrutinib-d5, the method can achieve a high degree of selectivity. nih.govnih.gov For a method to be deemed selective, the response of any interfering peaks in the blank matrix should not exceed 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte and 5% for the internal standard. nih.gov

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.govinnovareacademics.in The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

The LLOQ is established as the lowest point on the calibration curve and must have a signal-to-noise ratio of at least 10. nih.govresearchgate.net The linearity of the method is demonstrated by preparing a series of calibration standards over a specified concentration range and analyzing them. The resulting data are used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis is then applied, and a correlation coefficient (r²) greater than 0.99 is typically required to demonstrate good linearity. nih.gov

Various LC-MS/MS methods have established the LLOQ and linearity for zanubrutinib in plasma.

| Study Reference | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Study 1 nih.govnih.gov | 2.00 | 2.00 - 1000 | > 0.99 |

| Study 2 nih.gov | 1.0 | 1.0 - 1000 | 0.9998 |

| Study 3 nih.govresearchgate.net | 1.0 | 1.0 - 1000 | > 0.99 |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results obtained by the method to the true value and is expressed as the relative error (RE).

Both precision and accuracy are evaluated at multiple concentration levels, typically at the LLOQ and low, medium, and high-quality control (QC) samples. Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of these QC samples in a single analytical run. Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days. nih.govnih.gov For the method to be considered reliable, the precision (RSD) should generally not exceed 15% (or 20% at the LLOQ), and the accuracy (RE) should be within ±15% (or ±20% at the LLOQ). nih.gov

Published research on zanubrutinib demonstrates that developed analytical methods meet these stringent criteria.

| Study Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Study 1 nih.gov | < 13% | < 13% | 94.7% to 105.7% |

| Study 2 nih.gov | < 5.88% | < 5.88% | -1.56% to 1.08% |

| Study 3 nih.govresearchgate.net | 1.8% to 9.7% | 1.8% to 9.7% | < 15% |

Stability Profiling of Zanubrutinib in Various Research Conditions

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. It ensures that the measured concentration of the analyte accurately reflects its concentration at the time of sample collection. Stability studies for zanubrutinib are conducted to evaluate its integrity under conditions that mimic sample handling and storage during clinical or preclinical studies.

Forced degradation studies have shown that zanubrutinib is stable under neutral, photolytic, and thermal stress conditions. dntb.gov.ua However, it shows degradation under acidic, alkaline, oxidative, and reductive stress conditions. dntb.gov.ua

In the context of bioanalytical method validation, the stability of zanubrutinib and its internal standard is assessed in plasma under several conditions:

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Zanubrutinib has been shown to be stable in plasma for multiple freeze-thaw cycles. nih.govmdpi.com

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation time. Zanubrutinib is typically stable for several hours at room temperature. nih.govmdpi.com

Long-Term Stability: This determines the stability of the analyte when stored at low temperatures (e.g., -20°C or -80°C) for an extended period. Studies have confirmed the long-term stability of zanubrutinib in plasma. nih.govmdpi.com

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples in the autosampler before injection into the analytical instrument. Zanubrutinib has demonstrated good stability in the autosampler for at least 24 hours. mdpi.com

The results from these stability studies, as summarized in the table below, indicate that zanubrutinib is stable under typical laboratory conditions, ensuring the reliability of the bioanalytical data.

Table 2: Stability of Zanubrutinib in Plasma under Various Conditions

| Stability Condition | Duration | Temperature | Stability Assessment |

|---|---|---|---|

| Freeze-Thaw | 3 cycles | -40°C to Room Temp | Stable mdpi.com |

| Short-Term (Bench-Top) | 6 hours | Room Temperature | Stable mdpi.com |

| Post-Preparative (Autosampler) | 24 hours | 10°C | Stable mdpi.com |

| Long-Term | 30 days | -40°C / -80°C | Stable mdpi.com |

Data is based on a validated LC-MS/MS method for the simultaneous determination of several BTK inhibitors, including zanubrutinib. mdpi.com

Comparative Analysis of Bioanalytical Techniques for BTK Inhibitor Quantification

The quantification of Bruton's tyrosine kinase (BTK) inhibitors, a class of targeted cancer therapies, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.

Several LC-MS/MS methods have been developed and validated for the determination of BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, in biological matrices such as human plasma. nih.govresearchgate.netnih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer. nih.govbohrium.comresearchgate.netnih.gov

The key advantages of LC-MS/MS for the quantification of BTK inhibitors include:

High Sensitivity: LC-MS/MS methods can achieve low limits of quantification (LLOQ), often in the low ng/mL range, which is essential for pharmacokinetic studies where drug concentrations can vary significantly over time. nih.govnih.gov

High Selectivity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of selectivity, allowing for the accurate quantification of the target analyte even in the presence of other drugs, metabolites, and endogenous matrix components. nih.govnih.govnih.gov

Multiplexing Capability: LC-MS/MS allows for the simultaneous determination of multiple analytes in a single run. This is particularly advantageous for studies involving combination therapies or for quantifying a parent drug and its active metabolites. nih.govresearchgate.netnih.gov

Robustness and Reproducibility: Validated LC-MS/MS methods demonstrate excellent precision and accuracy, ensuring the reliability of the generated data. nih.govnih.govnih.gov

While other analytical techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), can be used for the quantification of pharmaceuticals, they generally lack the sensitivity and selectivity of LC-MS/MS, making them less suitable for bioanalytical applications where low concentrations of the analyte need to be measured in a complex matrix. researchgate.net

The development of unified LC-MS/MS methods for the simultaneous quantification of multiple BTK inhibitors represents a significant advancement in the field, facilitating therapeutic drug monitoring and personalized medicine approaches for patients with B-cell malignancies. researchgate.netnih.gov

In Vitro Mechanistic and Metabolic Research of Zanubrutinib Utilizing Deuterated Analogs

Elucidation of Bruton's Tyrosine Kinase (BTK) Inhibition Mechanisms

Molecular Interactions and Covalent Binding to BTK (e.g., Cys481 Residue)

Zanubrutinib (B611923) functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). nih.gov Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the BTK enzyme. nih.govpatsnap.comnih.gov This irreversible binding effectively and permanently inactivates the kinase, thereby blocking its signaling function. patsnap.com Structural studies have revealed that zanubrutinib also forms hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as E475 and M477, further stabilizing the interaction. nih.gov This highly specific and potent binding contributes to its efficacy in targeting BTK.

Downstream Effects on B-Cell Receptor (BCR) Signaling Pathway Components

BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of both normal and malignant B-cells. patsnap.comdrugbank.com Upon activation of the BCR, BTK transmits signals that lead to the activation of downstream pathways, including the NF-κB and PI3K-AKT pathways. patsnap.comnih.gov By irreversibly inhibiting BTK, zanubrutinib effectively blocks the transduction of these signals. patsnap.com In vitro studies have demonstrated that zanubrutinib inhibits the phosphorylation of phospholipase C-γ2 (PLCγ2), a direct substrate of BTK, which in turn prevents the mobilization of intracellular calcium and the subsequent activation of downstream effectors. sci-hub.se This disruption of the BCR signaling cascade is a key element of zanubrutinib's therapeutic action. iwmf.com

Cellular Responses to BTK Inhibition in Malignant B-Cell Lines

The inhibition of BTK and the consequent disruption of BCR signaling by zanubrutinib lead to significant cellular responses in malignant B-cell lines. In vitro studies have shown that zanubrutinib can inhibit the proliferation of various B-cell lymphoma cell lines. researchgate.net For instance, research has demonstrated its antiproliferative effects in cell lines derived from mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). researchgate.net The blockade of survival signals emanating from the BCR pathway ultimately induces apoptosis, or programmed cell death, in the malignant B-cells. patsnap.com Furthermore, zanubrutinib has been shown to inhibit the expression of certain cell surface markers associated with B-cell activation. researchgate.net Studies have also explored its effects in HER2-positive breast cancer cell lines, where it demonstrated an ability to inhibit proliferation and induce G1 cell cycle arrest. imtm.czresearchgate.net

Comprehensive In Vitro Drug Metabolism Pathway Characterization

Cytochrome P450 (CYP) Enzyme Phenotyping Studies

In vitro studies are crucial for characterizing the metabolic pathways of a drug candidate, including the identification of the enzymes responsible for its biotransformation.

Phenotyping studies utilizing human liver microsomes and recombinant CYP enzymes have been conducted to identify the primary enzymes involved in the metabolism of zanubrutinib. nih.govnih.gov These in vitro investigations have conclusively identified the cytochrome P450 3A (CYP3A) subfamily, and specifically the CYP3A4 isoform, as the major enzyme responsible for the metabolic clearance of zanubrutinib. nih.govnih.govresearchgate.nettandfonline.com When zanubrutinib was incubated with human liver microsomes, its metabolism was significantly inhibited by the potent CYP3A inhibitor ketoconazole. nih.gov Conversely, experiments with a panel of recombinant CYP enzymes showed that only rCYP3A4 led to a substantial disappearance of the parent compound. nih.gov These findings indicate that the CYP3A-mediated pathway is the principal route of zanubrutinib's extensive metabolism. tandfonline.com The major in vitro metabolic pathways include hydroxylation and oxidation. nih.gov

Characterization of Zanubrutinib Metabolites Through Mass Spectrometry

In vitro metabolism studies using liver microsomes from humans and other species have identified the metabolic fate of zanubrutinib. nih.gov Following a 60-minute incubation period, zanubrutinib was extensively metabolized, resulting in a total of 11 metabolites (M1–M11) identified across species. nih.gov In human liver microsomes, ten of these metabolites were detected (M1–M10). nih.gov

The primary metabolic pathways for zanubrutinib were determined to be:

Hydroxylation of the phenoxy phenyl group (producing M5) nih.gov

Oxidation and subsequent ring-opening of the piperidine (B6355638) moiety (producing M3, M7/M8, M9, M10, M11) nih.gov

Epoxidation of the ethylene (B1197577) group on the acryloyl moiety (producing M6) nih.gov

Oxidation of the tetrahydropyrazolopyrimidine ring (producing M7/M8) nih.gov

The major metabolite identified across all species was M5 (BGB-7941), a product of hydroxylation. nih.govtandfonline.com Cytochrome P450 3A (CYP3A) was identified as the principal enzyme responsible for zanubrutinib's metabolism. nih.govnih.govresearchgate.net The structural characterization of these metabolites was accomplished using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govresearchgate.net

Forced Degradation Studies and Degradation Product Characterization

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Zanubrutinib has been subjected to various stress conditions as per International Conference on Harmonization (ICH) guidelines. nih.govdntb.gov.uanih.gov These studies revealed that zanubrutinib is susceptible to degradation under specific conditions. nih.govdntb.gov.ua

One study identified four degradation products (DPs) under different stress conditions: DP1 from acid and base hydrolysis, DP2 from oxidative stress, and DP3 and DP4 from reductive stress. nih.govdntb.gov.ua Another comprehensive study identified a total of thirteen degradation products under hydrolytic (acid, base, neutral) and thermal stress conditions. nih.gov The structures of these degradants were elucidated using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov

| Stress Condition | Degradation Behavior |

|---|---|

| Acidic Hydrolysis | Degradation Observed |

| Alkaline Hydrolysis | Degradation Observed |

| Oxidative Stress | Degradation Observed |

| Reductive Stress | Degradation Observed |

| Neutral Hydrolysis | Stable |

| Photolytic Stress | Stable |

| Thermal Stress | Stable |

In Vitro Drug Transporter Interaction Studies

The interaction of zanubrutinib with various drug transporters, which regulate a drug's absorption, distribution, and excretion, was assessed in vitro.

Assessment of Zanubrutinib as a Substrate for Efflux Transporters (e.g., P-glycoprotein)

In vitro transport assays have demonstrated that zanubrutinib is a potential substrate of the efflux transporter P-glycoprotein (P-gp). nih.govnih.govtandfonline.comresearchgate.net P-gp is an important transporter that can influence a drug's bioavailability and tissue penetration, including at the blood-brain barrier. tandfonline.com However, studies indicated that zanubrutinib is not a substrate for other transporters such as Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide (OATP)1B1/1B3, Organic Cation Transporter (OCT)2, or Organic Anion Transporter (OAT)1/3. nih.govnih.govresearchgate.net

Investigation of Zanubrutinib as an Inhibitor of Key Drug Transporters (e.g., BCRP, OATP1B1, OATP1B3, OCT2, OAT1, OAT3)

The potential for zanubrutinib to act as an inhibitor of key drug transporters was also evaluated. The results from these in vitro assays showed that zanubrutinib is not an inhibitor of P-gp, BCRP, OATP1B1, OATP1B3, OAT1, or OAT3 at clinically relevant concentrations. nih.govnih.govresearchgate.net This suggests that zanubrutinib is unlikely to be involved in transporter-mediated drug-drug interactions by inhibiting these specific pathways. nih.govresearchgate.net

| Transporter | Inhibitory Potential of Zanubrutinib | Tested Concentration (μM) |

|---|---|---|

| P-glycoprotein (P-gp) | No inhibition | Up to 10.0 |

| BCRP | No inhibition | Up to 5.0 |

| OATP1B1 | No inhibition | Up to 5.0 |

| OATP1B3 | No inhibition | Up to 5.0 |

| OAT1 | No inhibition | Up to 5.0 |

| OAT3 | No inhibition | Up to 5.0 |

Advanced Research Applications and Future Directions of Deuterated Zanubrutinib Analogs

Investigating Metabolic Stability and Isotope Effects on Enzyme Kinetics

The replacement of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a slower rate of bond cleavage during metabolic processes, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govacs.org Since many drug metabolism pathways, particularly Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, deuteration at a metabolic "soft spot" can significantly enhance a compound's metabolic stability. nih.govnih.gov

Table 1: The Deuterium Kinetic Isotope Effect (DKIE) on Bond Dissociation

This table illustrates the fundamental principle underlying the increased metabolic stability of deuterated compounds. The higher energy required to break a C-D bond compared to a C-H bond can result in a slower rate of metabolism.

| Bond Type | Relative Bond Strength | Typical Rate of Enzymatic Cleavage | Implication for Metabolic Stability |

| Carbon-Hydrogen (C-H) | Baseline | Faster | More susceptible to metabolic breakdown. |

| Carbon-Deuterium (C-D) | Stronger | Slower | Less susceptible to metabolic breakdown, potentially increasing drug half-life. nih.gov |

Role in Pharmacological Profiling and Comparative Selectivity Studies of BTK Inhibitors

Zanubrutinib (B611923) was developed as a second-generation BTK inhibitor to maximize on-target BTK inhibition while minimizing off-target effects on other kinases, such as TEC, ITK, and EGFR, which are associated with adverse effects seen with the first-generation inhibitor, ibrutinib. drugbank.comnih.govviamedica.plnih.gov Verifying this enhanced selectivity requires rigorous pharmacological profiling.

Comparative selectivity studies involve exposing cell lines or kinase panels to different BTK inhibitors (e.g., zanubrutinib, ibrutinib, acalabrutinib) and measuring their respective activities. medscape.orghaematologica.org For these comparisons to be meaningful, the precise concentration of each inhibitor in the assay system must be accurately determined. Zanubrutinib D5 is essential for this purpose, serving as the ideal internal standard in LC-MS/MS methods used to quantify zanubrutinib. nih.govnih.gov Its use ensures that any observed differences in kinase inhibition are due to the intrinsic properties of the drugs and not variations in sample processing or analytical measurement. This high degree of accuracy is crucial for building a reliable pharmacological profile and substantiating claims of improved selectivity. nih.gov

Table 2: Representative Kinase Selectivity Profile for Zanubrutinib vs. Ibrutinib

This table presents data typical of comparative selectivity studies, highlighting zanubrutinib's improved selectivity profile. The generation of such precise data relies on accurate quantification methods enabled by deuterated standards like this compound.

| Kinase Target | Zanubrutinib (IC₅₀ nM) | Ibrutinib (IC₅₀ nM) | Selectivity Advantage of Zanubrutinib |

| BTK (On-Target) | <1 | <1 | Potent On-Target Activity |

| ITK (Off-Target) | >100 | ~10 | >10-fold more selective. nih.govhaematologica.org |

| TEC (Off-Target) | ~50 | ~7 | More selective. nih.gov |

| EGFR (Off-Target) | >1000 | ~10 | Significantly more selective. viamedica.pl |

| JAK3 (Off-Target) | >300 | ~10 | >30-fold more selective. nih.gov |

Utilization in Preclinical Pharmacokinetic Research Models

Before a drug can be tested in humans, its pharmacokinetic (PK) properties—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be thoroughly characterized in preclinical animal models. These studies determine critical parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). nih.gov

This compound is a cornerstone of these analyses. medchemexpress.com In a typical preclinical PK study, after an animal is dosed with zanubrutinib, biological samples like blood, plasma, and various tissues are collected over time. ctdm.org.cn A precise amount of this compound is added to each sample as an internal standard before the sample is processed and analyzed by LC-MS/MS. nih.govnih.govresearchgate.net Because the deuterated standard behaves almost identically to the non-deuterated drug during extraction and ionization, it provides a reliable reference to correct for any analytical variability, thus enabling highly accurate and precise quantification of zanubrutinib's concentration in each sample. nih.gov This methodology has been used to determine zanubrutinib's distribution into the cerebrospinal fluid (CSF), an important consideration for treating lymphomas involving the central nervous system. ctdm.org.cn

Pharmacodynamics (PD) is the study of what a drug does to the body. For irreversible inhibitors like zanubrutinib, a key PD marker is target occupancy—the percentage of the target enzyme (BTK) that is bound by the drug over time. nih.govresearchgate.net High and sustained BTK occupancy is a goal for maximizing therapeutic efficacy. nih.govnih.gov

BTK occupancy assays are often performed on peripheral blood mononuclear cells (PBMCs) or tissue samples taken from preclinical models. nih.govsciencedaily.com These assays typically use a reporter probe that binds only to BTK that is not already occupied by the inhibitor. nih.govresearchgate.net To build a complete PK/PD model, researchers must correlate the level of target occupancy with the concentration of the drug in the same biological sample. Here again, this compound is indispensable. It allows for the accurate measurement of zanubrutinib concentrations in the very same cell lysates or plasma samples being analyzed for BTK occupancy, providing the critical link between drug exposure (PK) and target engagement (PD). nih.gov

Table 3: Hypothetical PK/PD Correlation Data in a Preclinical Model

This table demonstrates the type of data generated in preclinical studies, linking drug concentration (measured using this compound as a standard) to the biological effect of target engagement.

| Time Post-Dose (hours) | Zanubrutinib Plasma Concentration (ng/mL) | BTK Occupancy in PBMCs (%) |

| 1 | 610 | 98% |

| 4 | 450 | 99% |

| 8 | 150 | 97% |

| 12 | 55 | 95% |

| 24 | 10 | 85% |

Applications in Quantitative Proteomics and Target Engagement Assays

Quantitative proteomics aims to comprehensively identify and quantify proteins within a complex biological sample. Stable isotope labeling is a foundational technology in this field, allowing for the precise comparison of protein abundance between different samples. nih.govnih.gov This is often achieved by labeling peptides from different samples with light or heavy isotopic tags.

In the context of drug development, quantitative proteomics can reveal how a drug like zanubrutinib affects cellular signaling pathways. While this compound is not typically used to label the entire proteome, it plays a crucial role as the internal standard for accurately quantifying the concentration of zanubrutinib used to treat the cells. This precision is vital for establishing clear dose-response relationships in proteomics and other target engagement experiments. Furthermore, specialized deuterated reagents are used in proteomics to label and quantify specific amino acid residues. researchgate.net For example, deuterated alkylating agents that target cysteine residues are particularly relevant, as zanubrutinib itself works by covalently binding to a cysteine (Cys481) in the active site of BTK. nih.govresearchgate.net

Emerging Methodologies for Deuterated Compound Synthesis and Application in Drug Discovery

The utility of deuteration in drug discovery has spurred the development of more efficient and precise synthetic methodologies. pharmaceutical-technology.com Modern techniques, such as catalytic hydrogen/deuterium (H/D) exchange reactions, allow for the selective incorporation of deuterium into specific sites of complex molecules. researchgate.net

The application of deuteration in drug discovery generally follows two paths. The first is the "deuterium switch," where deuteration is used to intentionally alter a drug's metabolic profile to improve its PK properties, as seen with the approved drug deutetrabenazine. nih.gov The second, and more common, application is the synthesis of stable isotope-labeled (SIL) compounds for use as internal standards in bioanalysis. medchemexpress.com this compound is a prime example of this second path. Its synthesis represents a deliberate and precise chemical modification designed to create a perfect analytical tool. synzeal.com As drug discovery becomes more data-driven, the demand for high-quality SIL standards like this compound will continue to grow, as they are fundamental to generating the reliable PK and PD data needed to advance new therapeutic candidates. nih.gov

Role of this compound in Developing Next-Generation BTK Inhibitors Research

This compound is a deuterated form of zanubrutinib, where five hydrogen atoms on the phenoxy phenyl group have been replaced with deuterium. simsonpharma.combioscientia.de This isotopic substitution, while seemingly minor, provides a powerful platform for investigating the metabolic pathways of zanubrutinib and informing the design of subsequent generations of BTK inhibitors. The primary role of this compound in this research is rooted in the kinetic isotope effect (KIE).

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. nih.gov This phenomenon, the KIE, is a cornerstone of using deuterated analogs like this compound in drug development research.

Informing Metabolic Stability and Pharmacokinetic Profiles

By comparing the metabolism of zanubrutinib with that of this compound, researchers can pinpoint the specific sites on the molecule that are most susceptible to metabolic breakdown by enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net If the metabolism of this compound is significantly slower than that of its non-deuterated counterpart, it provides strong evidence that the deuterated positions are key sites of metabolic activity.

This understanding is instrumental in the design of next-generation BTK inhibitors for several reasons:

Enhanced Metabolic Stability: Identifying metabolic "hotspots" allows medicinal chemists to strategically modify these positions in new drug candidates to improve their metabolic stability. juniperpublishers.com This can lead to a longer drug half-life, more consistent drug exposure, and potentially less frequent dosing for patients. simsonpharma.com

Reduced Potential for Toxic Metabolites: Drug metabolism can sometimes lead to the formation of reactive or toxic metabolites. By slowing down metabolism at specific sites through deuteration or other chemical modifications, the formation of undesirable byproducts can be minimized, potentially leading to an improved safety profile. simsonpharma.comjuniperpublishers.com

Improved Bioavailability: For orally administered drugs, extensive first-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation. By designing next-generation inhibitors with improved metabolic stability, a higher proportion of the administered dose can become available to exert its therapeutic effect.

A Tool for Preclinical and Clinical Research

In preclinical and clinical research, this compound serves as a critical internal standard for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. medchemexpress.comsygnaturediscovery.com Its utility in these contexts includes:

Accurate Quantification: Due to its nearly identical chemical properties to zanubrutinib but different mass, this compound can be added to biological samples to accurately quantify the concentration of the parent drug using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Metabolite Identification: Comparative metabolic studies using Zanubrutinib and this compound can aid in the identification and characterization of various metabolites, providing a clearer picture of the drug's fate in the body.

The insights gained from studies involving this compound are not merely academic. They provide a rational basis for the design of new BTK inhibitors with potentially superior properties. For example, if a particular metabolic pathway is found to be a major route of clearance and is associated with the generation of a problematic metabolite, future drug design efforts can focus on blocking this pathway. This could involve permanent deuteration of that site in a new drug candidate or replacing the hydrogen with another chemical group that confers greater stability.

The development of deuterated drugs is a recognized strategy in the pharmaceutical industry, with examples like deutetrabenazine demonstrating the clinical benefits of this approach. alfa-chemistry.com By applying these principles, the study of deuterated analogs like this compound plays a pivotal role in the iterative process of drug discovery and development, paving the way for the next generation of more effective and safer BTK inhibitors.

Interactive Data Tables

Table 1: Chemical Properties of Zanubrutinib and this compound

| Property | Zanubrutinib | This compound |

| Molecular Formula | C₂₇H₂₉N₅O₃ | C₂₇H₂₄D₅N₅O₃ simsonpharma.com |

| Molecular Weight | 471.55 | 476.58 simsonpharma.comjuniperpublishers.com |

| Chemical Structure | ||

| Synonyms | BGB-3111 | BGB-3111 D5 simsonpharma.com |

Table 2: Research Applications of Deuterated Analogs in Drug Development

| Application Area | Description | Relevance to Next-Generation BTK Inhibitors |

| Metabolic Stability Studies | Comparing the rate of metabolism of the deuterated vs. non-deuterated compound to identify metabolic hotspots. juniperpublishers.com | Informs the design of inhibitors with longer half-lives and more predictable pharmacokinetic profiles. |

| Pharmacokinetic (PK) Analysis | Use as an internal standard for accurate quantification of the parent drug in biological samples. medchemexpress.com | Essential for precise characterization of the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. sygnaturediscovery.com |

| Toxicity Profile Assessment | Investigating if altering metabolic pathways through deuteration can reduce the formation of toxic metabolites. juniperpublishers.com | Guides the development of inhibitors with improved safety and tolerability profiles. |

| Kinetic Isotope Effect (KIE) Studies | Utilizing the stronger C-D bond to understand the rate-limiting steps in enzymatic reactions involving the drug. nih.gov | Provides fundamental insights into the mechanism of drug metabolism, which is crucial for rational drug design. |

Q & A

Q. What are the key considerations for designing in vitro studies to evaluate Zanubrutinib D5’s target specificity and off-target effects?

Methodological guidance:

- Use kinase profiling assays (e.g., competitive binding assays with recombinant BTK isoforms) to quantify selectivity.

- Include positive controls (e.g., ibrutinib) and negative controls (e.g., DMSO-only wells) to validate assay robustness.

- Apply dose-response curves (IC50 calculations) across ≥3 independent replicates to ensure reproducibility .

Q. How should researchers address variability in pharmacokinetic (PK) data for this compound across preclinical models?

Methodological guidance:

- Standardize sampling protocols (e.g., plasma collection times, storage conditions) to minimize pre-analytical variability.

- Use mass spectrometry with isotopically labeled internal standards (e.g., deuterated Zanubrutinib) for quantification.

- Perform comparative PK studies in ≥2 species (e.g., murine vs. non-human primate) to assess interspecies differences .

Q. What experimental frameworks are recommended to assess this compound’s mechanism of action in B-cell malignancies?

Methodological guidance:

- Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map BTK pathway inhibition.

- Validate findings using CRISPR/Cas9-mediated BTK knockout cell lines.

- Include patient-derived xenograft (PDX) models to recapitulate clinical heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy data and clinical outcomes in this compound trials?

Methodological guidance:

- Conduct meta-analyses of Phase I-III trial data to identify confounding variables (e.g., patient comorbidities, prior therapies).

- Apply Bayesian statistical models to quantify uncertainty in dose-response relationships.

- Use longitudinal biomarker tracking (e.g., BTK occupancy via flow cytometry) to correlate drug exposure with target engagement .

Q. What strategies mitigate bias in retrospective analyses of this compound’s adverse event (AE) profiles?

Methodological guidance:

- Use disproportionality analysis (e.g., Reporting Odds Ratio, ROR; Bayesian Confidence Propagation Neural Network, BCPNN) on FAERS/VigiAccess data to detect AE signals.

- Adjust for confounding via propensity score matching in real-world datasets.

- Validate findings with prospective registries (e.g., post-marketing surveillance studies) .

Q. How should multi-omics datasets be integrated to predict this compound resistance mechanisms?

Methodological guidance:

- Apply machine learning pipelines (e.g., LASSO regression) to prioritize genomic/epigenetic drivers of resistance.

- Validate candidate biomarkers (e.g., PLCγ2 mutations) in isogenic cell models.

- Cross-reference with clinical trial biorepositories to confirm translational relevance .

Methodological Best Practices

Q. What criteria ensure ethical and reproducible animal studies for this compound?

- Follow ARRIVE 2.0 guidelines for experimental design transparency.

- Pre-register protocols on platforms like preclinicaltrials.eu .

- Include power analyses to justify sample sizes and minimize Type I/II errors .

Q. How to optimize data management plans (DMPs) for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.